

Spectroscopic Profile of 5,9-Dioxodecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5,9-Dioxodecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5,9-Dioxodecanoic acid**, a dicarbonyl carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This document is intended to support researchers in the identification, characterization, and utilization of **5,9-Dioxodecanoic acid** in scientific and drug development endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5,9-Dioxodecanoic acid**. These predictions are based on the analysis of its chemical structure, which incorporates a carboxylic acid functional group and two ketone moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~2.75	Triplet	2H	H2
~2.55	Triplet	2H	H4
~2.45	Triplet	2H	H6
~2.15	Singlet	3H	H10
~1.85	Quintet	2H	H3
~1.75	Quintet	2H	H7
~1.65	Sextet	2H	H8

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~209	C5, C9 (Ketone C=O)
~179	C1 (Carboxylic Acid C=O)
~43	C4, C6
~35	C2
~30	C10
~24	C3
~23	C8
~18	C7

Note: The carbonyl carbons of the ketones are expected to be the most downfield, followed by the carboxylic acid carbonyl.[\[3\]](#)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
~2940, ~2860	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Carboxylic acid)
~1715	Strong	C=O stretch (Ketone)
~1410	Medium	C-O-H bend
~1280	Medium	C-O stretch

Note: The presence of two distinct carbonyl stretching frequencies for the carboxylic acid and ketone groups is a key diagnostic feature.[\[1\]](#)[\[4\]](#) The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[\[1\]](#)[\[2\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
200	[M] ⁺ (Molecular Ion)
183	[M-OH] ⁺
155	[M-COOH] ⁺
115	McLafferty rearrangement fragment
99	Cleavage at C4-C5
85	Cleavage at C5-C6
71	Cleavage at C6-C7
57	Cleavage at C8-C9
43	[CH ₃ CO] ⁺

Note: The fragmentation pattern is predicted to be complex due to the presence of multiple functional groups. Key fragmentation pathways would involve the loss of the hydroxyl and carboxyl groups, as well as α -cleavage and McLafferty rearrangements adjacent to the ketone groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **5,9-Dioxodecanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5,9-Dioxodecanoic acid** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ^1H) or the solvent signal (77.16 ppm for ^{13}C in CDCl_3).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5,9-Dioxodecanoic acid** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- **Data Processing:** The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

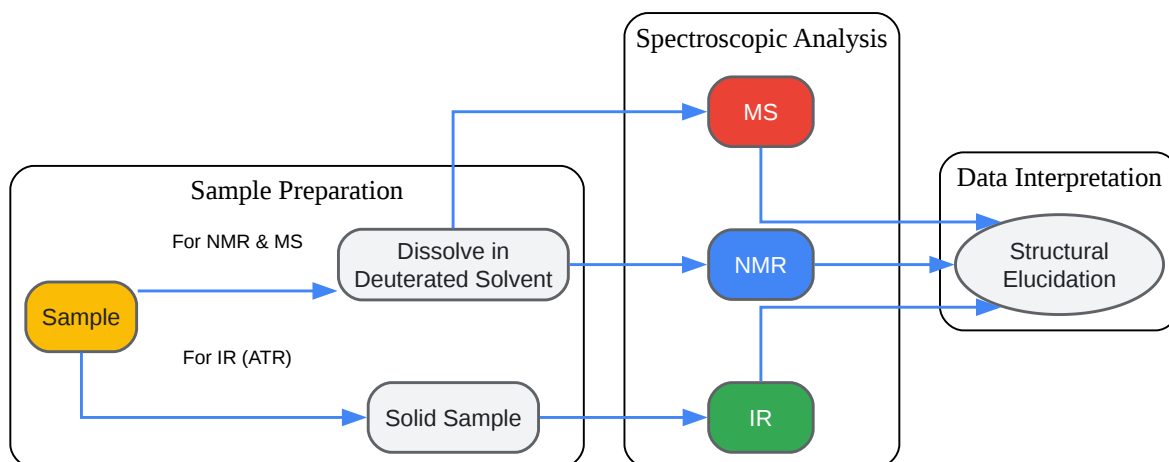
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a dilute solution of **5,9-Dioxodecanoic acid** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- **Ionization:**
 - **Electron Ionization (EI):** For GC-MS, use a standard EI source (70 eV).
 - **Electrospray Ionization (ESI):** For LC-MS, use ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
- **Mass Analysis:** Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

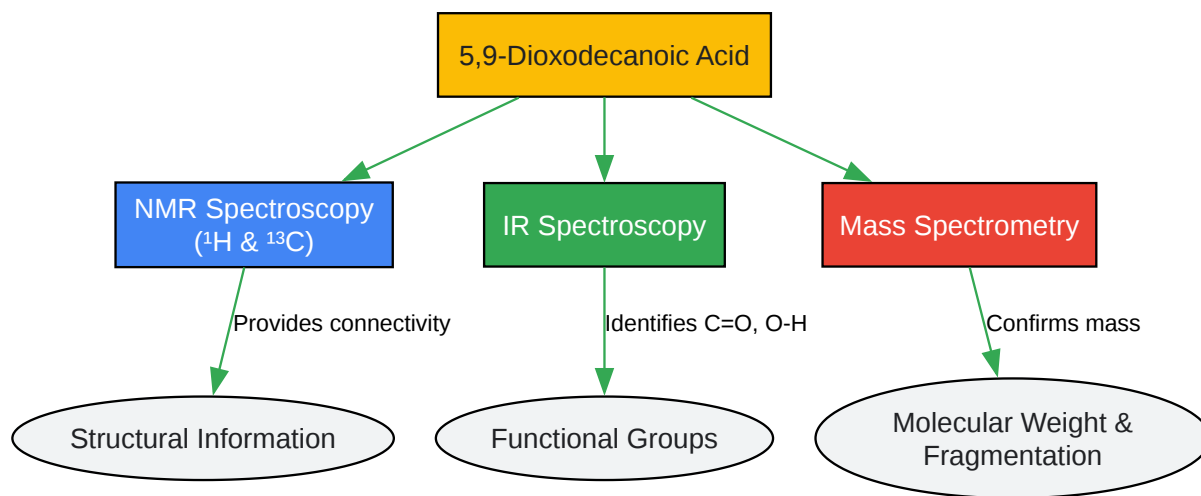
Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5,9-Dioxodecanoic acid**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical relationships in spectroscopic identification.

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